碘化镁醚配合物

描述

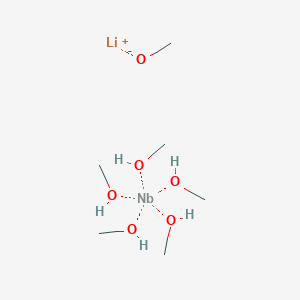

Magnesium iodide ether complex is a heterocyclic organic compound . It’s a type of organomagnesium compound, which are widely utilized in synthetic chemistry .

Synthesis Analysis

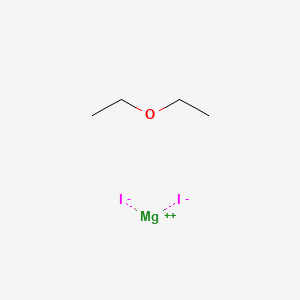

The synthesis of organomagnesium compounds, including magnesium iodide ether complex, typically involves oxidative addition of organic halides to magnesium metals, halogen–magnesium exchange between halo (hetero)arenes and organomagnesium reagents, or deprotonative magnesiation of prefunctionalized (hetero)arenes . The guanidinato and β-diketiminato magnesium(II) iodide precursor complexes can be easily prepared by reaction of the protonated ligands with methyl magnesium iodide in diethyl ether .Molecular Structure Analysis

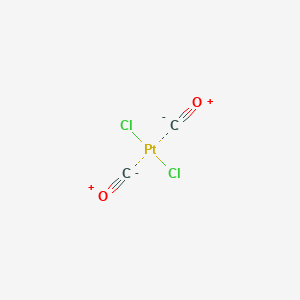

The molecular structure of magnesium iodide ether complex is characterized by ionic bonding between the positively charged magnesium cations (Mg^2+) and the negatively charged iodide anions (I^-) . Some organomagnesium compounds, including magnesium iodide ether complex, feature “deformable” covalent Mg–Mg single bonds .Chemical Reactions Analysis

Magnesium iodide ether complex exhibits a degree of reactivity, particularly in reactions where the iodide ion participates . It is stable at high heat under a hydrogen atmosphere, but decomposes in air at normal temperatures, turning brown from the release of elemental iodine .Physical And Chemical Properties Analysis

Magnesium iodide ether complex is typically observed as a white crystalline solid at room temperature . It has a high melting point, estimated at 886 degrees Celsius, indicative of the strong ionic bonds between the magnesium and iodide ions . It is soluble in water, alcohol, and acetone .科学研究应用

结构分析和溶剂化研究

溶液中的结构研究:采用大角度 X 射线散射 (LAXS) 和扩展 X 射线吸收精细结构 (EXAFS) 等技术,对二乙醚中的碘化镁配合物进行了广泛的研究。这些研究揭示了溶液中碘化镁的溶剂化单体和二聚体物种,突出了这些配合物中镁的八面体配位 (Wellmar 和 Persson,1991).

镁电池电解质:镁电池技术的研究探索了碘化镁醚配合物的作用。这些研究重点是了解这些配合物在醚溶剂中的配位化学,这对于提高镁电池电解质的库伦效率和稳定性至关重要 (Shao 等,2013).

催化和反应机理

有机合成中的催化:碘化镁醚配合物已用于合成空间位阻大的席夫碱镁配合物。这些配合物表现出显着的催化活性,特别是在酮的氢化硅烷化中 (Ma 等,2016).

格氏试剂形成的机理:格氏试剂的形成(涉及碘化镁醚配合物的有机合成中的关键反应)已被研究以了解其动力学和机理。这项研究提供了对反应速率的见解,并提出了合理的速率决定步骤 (Rogers 等,1980).

其他应用

用于储能的电化学研究:碘化镁醚配合物在可充电镁电池中的应用一直是重要的研究课题。研究重点是包含这些配合物的电解质溶液,突出了它们在镁的可逆沉积中的作用,这对于储能应用至关重要 (Aurbach 等,2002).

自由基介导的有机反应:碘化镁已用于自由基介导的有机反应中,如芳基醚的选择性脱甲基和脱苄基。该方法已应用于天然产物的合成,证明了碘化镁在有机化学中的多功能性 (Bao 等,2009).

作用机制

安全和危害

未来方向

Recent studies have demonstrated that organo-alkaline earth metal complexes, including those based on heavier alkaline earth metals such as calcium, strontium, and barium, could be generated from readily available non-polar unsaturated molecules such as alkenes, alkynes, 1,3-enynes, and arenes through unique metallation processes . This opens up new possibilities for the generation of organo-alkaline earth metal complexes from non-polar unsaturated molecules and their applications in chemical synthesis and catalysis .

属性

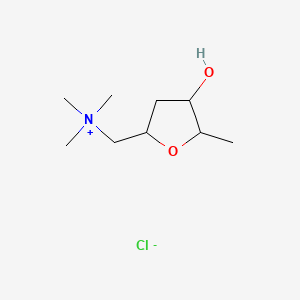

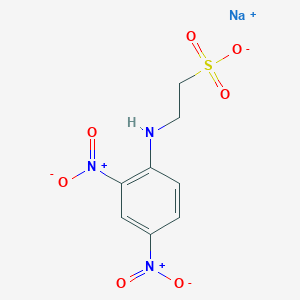

IUPAC Name |

magnesium;ethoxyethane;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBJAXPVYJCIAZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC.[Mg+2].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10I2MgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11057278 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)